molecular formula C12H8FNO3 B6345180 5-(4-Fluorophenyl)-2-hydroxynicotinic acid CAS No. 31695-66-6

5-(4-Fluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6345180
CAS No.: 31695-66-6
M. Wt: 233.19 g/mol
InChI Key: CSPFUMHTRJPURT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid that serves as a valuable building block in medicinal chemistry and a probe for studying biochemical interactions. Its structure is characterized by a lactim-lactam tautomerism, which is a area of interest in photophysical studies . This tautomerism, along with the compound's intrinsic fluorescence, makes it an excellent molecular probe for investigating drug-protein binding interactions using spectroscopic techniques such as fluorescence, circular dichroism (CD), and UV-Vis absorption . In research settings, this compound is primarily used to model the binding behavior and transport of small molecule drugs by plasma proteins, particularly Bovine Serum Albumin (BSA) . Such studies are fundamental to understanding the distribution, metabolism, and efficacy of potential pharmaceutical compounds. The knowledge of how a drug interacts with serum proteins is critical, as the resulting complex can act as a temporary reservoir, protecting the drug from metabolism and maintaining its effective concentration in the bloodstream . Furthermore, its core structure is a key intermediate in the synthesis of more complex molecules for various research applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFUMHTRJPURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433807
Record name 5-(4-FLUOROPHENYL)-2-HYDROXYNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31695-66-6
Record name 5-(4-FLUOROPHENYL)-2-HYDROXYNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 5 4 Fluorophenyl 2 Hydroxynicotinic Acid and Its Analogs

Established Synthetic Routes for Nicotinic Acid Derivatives

The construction of the substituted pyridine (B92270) ring, the core of nicotinic acid, can be achieved through various established synthetic methodologies. These routes offer flexibility in introducing a wide array of substituents onto the heterocyclic framework.

Knoevenagel Condensation and Subsequent Modifications

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation and a key step in the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.gov The reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. nih.gov

The general mechanism begins with a weak base, such as piperidine, abstracting a proton from the active methylene compound to form a stabilized carbanion or enolate. researchgate.net This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes dehydration to yield an α,β-unsaturated product. nih.govresearchgate.net For the synthesis of nicotinic acid derivatives, this unsaturated product can then undergo cyclization reactions.

A significant variation is the Doebner modification of the Knoevenagel condensation. This modification is particularly useful when one of the electron-withdrawing groups on the active methylene component is a carboxylic acid, such as in malonic acid. The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst. Under these conditions, the initial condensation is followed by a concerted decarboxylation, leading to the formation of an α,β-unsaturated carboxylic acid. researchgate.nettandfonline.com This pathway provides a direct route to the nicotinic acid backbone.

Table 1: Key Features of Knoevenagel Condensation for Nicotinic Acid Synthesis

FeatureDescription
Reactants Aldehyde/Ketone and an active methylene compound (e.g., malonic acid, ethyl acetoacetate). nih.gov
Catalyst Typically a weak base like an amine (e.g., piperidine). nih.gov
Key Steps Nucleophilic addition followed by dehydration (condensation). nih.gov
Doebner Mod. Uses pyridine as a solvent and involves a decarboxylation step when a reactant like malonic acid is used. researchgate.net
Product An α,β-unsaturated carbonyl or carboxylic acid, which is a precursor to the pyridine ring.

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single flask without isolating intermediates. A facile one-pot methodology has been developed for the synthesis of highly substituted nicotinic acid esters from readily available enamino keto esters. researchgate.netsemanticscholar.orgrsc.org

This strategy involves a formylation reaction followed by an in situ intramolecular cyclization under optimized Vilsmeier reaction conditions (e.g., using dimethylformamide (DMF) and phosphorus oxychloride or bromide). researchgate.netsemanticscholar.orgrsc.org This approach is advantageous as it allows for the introduction of up to four different substituents onto the pyridine ring in a single operational step, avoiding the use of expensive reagents or intermediates. rsc.org The specific substitution pattern of the final nicotinic acid derivative can be controlled by selecting the appropriate substituents on the starting enamino keto ester. semanticscholar.orgrsc.org

Sonochemical Methods in Nicotinic Acid Ester Synthesis

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, has emerged as an environmentally friendly and efficient alternative to conventional heating. Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

This technique has been successfully applied to accelerate various organic reactions, including the Knoevenagel condensation. researchgate.netnih.gov The use of ultrasound can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. researchgate.net For instance, the Knoevenagel condensation of aromatic aldehydes with ethyl 2-cyanoacetate has been efficiently promoted by a protic ionic liquid under ultrasonic irradiation, demonstrating a clean and rapid synthesis. nih.gov While direct reports on the sonochemical synthesis of 5-(4-Fluorophenyl)-2-hydroxynicotinic acid are not prevalent, the principles have been applied to the synthesis of various pyridine and pyrimidine derivatives, suggesting its potential applicability in synthesizing the nicotinic acid scaffold. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies

Once the core nicotinic acid structure is synthesized, its functional groups, primarily the carboxylic acid and the hydroxypyridine moiety, can be further modified to produce a diverse range of derivatives.

Amidation and Esterification Reactions

The carboxylic acid group of nicotinic acid and its analogs readily undergoes standard derivatization reactions such as esterification and amidation.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and product formation can be favored by using an excess of the alcohol or by removing the water formed during the reaction.

Amidation involves the reaction of the carboxylic acid with an amine. The direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. To overcome this, the carboxylic acid is usually activated first. A common method is to convert the carboxylic acid into a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride. The resulting acyl chloride then readily reacts with an amine to form the corresponding amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of the amide bond by converting the hydroxyl group of the carboxylic acid into a good leaving group.

Table 2: Common Reagents for Amidation and Esterification

ReactionReagent(s)Product
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amidation (via Acyl Chloride) 1. Thionyl Chloride (SOCl₂) 2. Amine (R'₂NH)Amide
Amidation (Direct Coupling) Amine (R'₂NH), Coupling Agent (e.g., DCC)Amide

These reactions have been employed to synthesize a wide variety of nicotinic acid derivatives with potential biological activities. nih.gov

Formation of Coordination Polymers with 2-Hydroxynicotinic Acid Ligands

The 2-hydroxynicotinic acid moiety possesses multiple potential coordination sites: the pyridine nitrogen, the carboxylate oxygen atoms, and the hydroxyl group. This versatility makes it an excellent ligand for the construction of coordination polymers. Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions with organic ligands.

2-Hydroxynicotinic acid and its isomers have been shown to form complexes with a variety of transition metals, including palladium(II), platinum(II), rhenium(V), molybdenum(VI), tungsten(VI), zinc(II), and manganese(II). The ligand can coordinate to the metal center in several ways. For example, in some palladium and platinum complexes, the 2-hydroxynicotinate ligand coordinates solely through the pyridine nitrogen atom. In other structures, such as a zinc-based polymer, the ligand acts as a µ₂-bridge, coordinating to one metal center through the pyridine nitrogen and a carboxylate oxygen, and to another metal center through the other carboxylate oxygen, leading to the formation of a three-dimensional framework. This bridging capability is fundamental to building extended polymeric networks.

These coordination polymers are of interest for their potential applications in areas such as catalysis, gas storage, and materials science.

Parallel Synthesis and Combinatorial Chemistry for Analog Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds to identify promising new therapeutic agents. Parallel synthesis and combinatorial chemistry are powerful tools for this purpose, allowing for the systematic modification of a central scaffold to explore the structure-activity relationships (SAR) of a compound class.

While direct reports on the large-scale parallel synthesis of this compound analogs are not extensively detailed in the public domain, the principles of combinatorial chemistry can be applied to this scaffold based on established synthetic routes for related 5-arylnicotinates and 2-pyridone structures. A common strategy involves the use of multi-well plates where different starting materials are combined in each well to generate a unique product. researchgate.net

A hypothetical parallel synthesis approach to generate a library of 5-aryl-2-hydroxynicotinic acid analogs could involve a Suzuki or Stille coupling reaction in a 96-well plate format. In this setup, a common precursor, such as a 5-bromo-2-hydroxynicotinic acid derivative, would be reacted with a diverse array of boronic acids or stannanes. This would allow for the introduction of a wide variety of substituents at the 5-position of the nicotinic acid ring. Subsequent modifications of the carboxylic acid and hydroxyl groups could further expand the library's diversity.

Table 1: Representative Building Blocks for a Hypothetical Parallel Synthesis of 5-Aryl-2-hydroxynicotinic Acid Analogs

Component A: 5-Halonicotinic Acid Derivative Component B: Aryl Boronic Acid Potential Final Product Core Structure
Methyl 5-bromo-2-methoxynicotinate4-Fluorophenylboronic acidThis compound
Ethyl 5-iodo-2-methoxynicotinate3-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-hydroxynicotinic acid
Benzyl 5-bromo-2-benzyloxynicotinate4-Methylphenylboronic acid5-(4-Methylphenyl)-2-hydroxynicotinic acid
2-Naphthylboronic acid5-(2-Naphthyl)-2-hydroxynicotinic acid
Thiophene-3-boronic acid5-(Thiophen-3-yl)-2-hydroxynicotinic acid

This table illustrates a selection of commercially available starting materials that could be utilized in a parallel synthesis workflow to generate a library of analogs.

The efficiency of such a library synthesis is greatly enhanced by automated liquid handlers and purification systems, which enable the preparation and isolation of hundreds of distinct compounds in a short period. spirochem.com The resulting library of 5-aryl-2-hydroxynicotinic acid analogs can then be subjected to high-throughput screening to identify compounds with desired biological activities.

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. This involves the use of renewable feedstocks, less hazardous solvents, and more efficient catalytic processes. In the context of synthesizing this compound and its analogs, biocatalysis offers a promising green alternative to traditional chemical methods.

Biocatalytic Approaches for Enhanced Efficiency and Selectivity

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild reaction conditions, often in aqueous media. While specific enzymes for the direct synthesis of this compound have not been reported, existing biocatalytic methods for related transformations suggest potential avenues for development.

One promising approach is the use of hydroxylating enzymes, such as cytochrome P450 monooxygenases or proline hydroxylases, to introduce the hydroxyl group at the 2-position of a 5-(4-fluorophenyl)nicotinic acid precursor. nih.govchemistryviews.org These enzymes are known to catalyze the selective hydroxylation of a wide range of substrates. nih.gov For instance, engineered P450 enzymes have been successfully used for the hydroxylation of various aromatic compounds in drug metabolism studies and for the synthesis of valuable chemical intermediates. nih.gov

Another potential biocatalytic route could involve the enzymatic synthesis of the 2-hydroxynicotinic acid core itself. For example, processes for the production of 6-hydroxynicotinic acid through the enzymatic hydroxylation of nicotinic acid using microorganisms like Pseudomonas, Bacillus, or Achromobacter have been developed. researchgate.net Similar screening and enzyme engineering efforts could potentially identify or create an enzyme capable of hydroxylating nicotinic acid at the 2-position.

The enzymatic synthesis of 5-(halo)-2-hydroxymuconates, which are structurally related acyclic precursors, has been demonstrated using enzymes from the meta-fission pathway of Pseudomonas putida. beilstein-journals.org This highlights the potential of microbial metabolic pathways as a source of novel biocatalysts for the synthesis of functionalized aromatic compounds.

Table 2: Potential Biocatalytic Reactions for the Synthesis of this compound

Enzyme Class Substrate Potential Product Reaction Type Key Advantages
Cytochrome P450 Monooxygenase5-(4-Fluorophenyl)nicotinic acidThis compoundC-H HydroxylationHigh regioselectivity, mild conditions
Nicotinic Acid Hydroxylase (engineered)5-(4-Fluorophenyl)nicotinic acidThis compoundHydroxylationPotential for direct conversion
Nitrilase5-(4-Fluorophenyl)-2-hydroxynicotinonitrileThis compoundHydrolysisMild conditions, avoids harsh reagents

This table outlines potential biocatalytic strategies that could be explored for the green synthesis of the target compound and its analogs.

The development of biocatalytic routes for the synthesis of this compound would not only offer environmental benefits but could also lead to more efficient and selective manufacturing processes. The high stereoselectivity of enzymes could also be advantageous in the synthesis of chiral analogs.

Elucidation of Chemical Structure and Tautomeric Equilibrium

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and exploring the nuanced chemical properties of 5-(4-fluorophenyl)-2-hydroxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

While specific experimental spectral data for this compound is not available in the provided search results, a predictive analysis based on the structure and data from analogous compounds can be made.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings.

Pyridine Ring Protons: Two signals corresponding to H-4 and H-6 of the nicotinic acid ring would be expected. Their chemical shifts would be influenced by the adjacent substituents.

Fluorophenyl Ring Protons: The 4-fluorophenyl group would exhibit a characteristic pattern, typically two doublet of doublets (or two apparent triplets) due to coupling with each other and with the fluorine atom.

Hydroxyl and Carboxylic Protons: The OH and COOH protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Ring Carbons: Signals for C-2, C-3, C-4, C-5, and C-6 would be observed. The C-2 carbon, bonded to the hydroxyl group, and the C-5 carbon, bonded to the fluorophenyl group, would show significant shifts.

Fluorophenyl Ring Carbons: Four signals are expected for the fluorophenyl ring due to symmetry. The carbon directly bonded to the fluorine (C-4') would show a large one-bond coupling constant (¹JCF), appearing as a doublet. The other carbons (C-1', C-2'/C-6', C-3'/C-5') would also show smaller couplings to fluorine.

Carboxyl Carbon: The carboxylic acid carbon (C-7) would appear at a characteristic downfield shift, typically in the range of 165-185 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
3 - ~120-125
4 ~7.8-8.2 (d) ~138-142
6 ~8.3-8.7 (d) ~145-150
COOH ~12-14 (br s) ~165-170
OH ~10-12 (br s) C-2: ~160-165
2'/6' ~7.5-7.8 (m) ~128-132 (d, ³JCF)
3'/5' ~7.1-7.4 (m) ~115-118 (d, ²JCF)
1' - ~130-135 (d, ⁴JCF)
4' - ~160-165 (d, ¹JCF)

Note: This table is predictive and not based on experimental results.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals. bas.bg

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would be used to definitively link the proton signals from the pyridine and phenyl rings to their corresponding carbon atoms. bas.bg For instance, the signal for H-4 would show a cross-peak with the signal for C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. hmdb.ca HMBC is invaluable for establishing the connectivity between different parts of the molecule. Key correlations would include the link between the pyridine and fluorophenyl rings (e.g., correlations from H-4 or H-6 to C-1') and the position of the carboxyl group (e.g., correlations from H-4 to the carboxyl carbon). bas.bg

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to study dynamic processes like conformational changes or tautomerism. chemicalbook.com For this compound, variable-temperature NMR could provide insights into:

Rotational Barrier: The rotation around the single bond connecting the pyridine and fluorophenyl rings might be hindered. At low temperatures, this rotation could slow down sufficiently on the NMR timescale to cause broadening or splitting of the signals for the ortho- and meta-protons of the phenyl ring.

Tautomeric Equilibrium: If both the hydroxy and pyridone tautomers are present in significant amounts, separate sets of NMR signals might be observable at low temperatures. As the temperature increases, the rate of interconversion would increase, leading to coalescence of the signals into a single averaged set. The position of the averaged signals could give information about the relative populations of the two tautomers.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The spectrum of this compound would be expected to show several characteristic absorption bands. The exact positions of these bands can help distinguish between the potential tautomeric forms. For comparison, the FT-IR spectrum of nicotinic acid shows characteristic bands for C=O and C=N at 1698 cm⁻¹ and 1617 cm⁻¹, respectively, along with O-H and C-H signals. researchgate.net For 2-hydroxynicotinic acid, which exists in the pyridone form in the solid state, bands for N-H and C=O stretching are typically observed. nih.govchemicalbook.com

Characteristic FT-IR Absorption Bands

Functional Group Tautomer Expected Wavenumber (cm⁻¹) Comments
O-H Stretch (Carboxyl) Both 3200-2500 (broad) Characteristic broad absorption of a carboxylic acid dimer.
O-H Stretch (Phenolic) Hydroxy-pyridine ~3400-3300 (broad) Appears if the hydroxy tautomer is present.
N-H Stretch Pyridone ~3100-3000 Indicates the presence of the pyridone tautomer.
C=O Stretch (Carboxyl) Both ~1710-1680 Carbonyl of the carboxylic acid.
C=O Stretch (Ring) Pyridone ~1660-1640 Amide-like carbonyl of the pyridone ring.
C=C & C=N Stretch Both ~1610-1450 Aromatic and heteroaromatic ring stretching vibrations.
C-F Stretch Both ~1250-1100 Strong absorption characteristic of the C-F bond.

Note: This table is predictive and not based on direct experimental results for the target compound.

The presence or absence of a distinct N-H stretching band and the position of the ring carbonyl (C=O) band would be key indicators for determining the dominant tautomeric form in the solid state. nih.gov

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe vibrational modes within a molecule, providing a structural fingerprint. Analysis of related compounds, like nicotinic acid and its derivatives, shows characteristic bands for the pyridine ring and the carboxylic acid group. acs.orgbeilstein-journals.org Changes in these bands upon substitution or complexation can indicate shifts in electron density and molecular geometry. acs.org However, no specific Raman spectra for this compound have been published in the available literature.

Matrix Isolation Infrared Spectroscopy for Tautomerism Investigations

Matrix isolation infrared (IR) spectroscopy is an experimental technique particularly suited for studying tautomeric equilibria. By trapping molecules in an inert gas matrix at very low temperatures, individual tautomers can be isolated and their distinct vibrational spectra recorded. acs.orguc.pt Studies on the model system 2-hydroxypyridine (B17775)/2(1H)-pyridinone have successfully used this method to identify and characterize both tautomers. acs.orgscilit.com This technique could, in principle, be applied to this compound to determine the preferred tautomeric form in the gas phase, but such an investigation has not been reported.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. While HRMS methods are routinely used for the analysis of fluorinated pharmaceuticals and other organic molecules, specific HRMS data for this compound are not available in the reviewed sources. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique that separates compounds in a mixture before their detection by a mass spectrometer. It is frequently employed for the analysis of nicotinic acid and its metabolites in biological fluids. nih.govnih.govresearchgate.net These methods often use electrospray ionization (ESI) and monitor specific mass-to-charge (m/z) transitions for quantification. nih.govnih.gov Derivatization strategies are sometimes employed to enhance the detection of carboxylic acids in positive ion mode. nsf.govmdpi.com Despite the suitability of this technique, no LC-MS methods or associated data (e.g., retention times, mass spectra) have been published specifically for this compound.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, and would definitively establish the tautomeric form present in the solid state.

While crystal structures for numerous related compounds—including other hydroxynicotinic acids researchgate.net, complexes of hydroxynicotinic acid sci-hub.se, and the structurally similar drug pirfenidone (B1678446) (5-methyl-1-phenyl-1H-pyridin-2-one) unimi.itnih.govresearchgate.net—have been determined, a crystal structure for this compound has not been reported. The existing studies show that 2- and 6-hydroxynicotinic acids tend to crystallize in the pyridone (oxo) form. researchgate.net In contrast, 5-hydroxynicotinic acid, where resonance does not support an oxo form, exists as the hydroxy tautomer. researchgate.netresearchgate.net A crystallographic study of this compound would be necessary to confirm its solid-state structure and tautomeric identity.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). The analysis generates a three-dimensional Hirshfeld surface that is color-coded to highlight different types of intermolecular contacts and their relative strengths.

The key to this analysis lies in the functions dᵢ (the distance from the surface to the nearest atom inside the surface) and dₑ (the distance from the surface to the nearest atom outside the surface). nih.gov These values are used to generate two-dimensional "fingerprint plots," which provide a quantitative summary of the intermolecular interactions. Each point on the plot corresponds to a point on the Hirshfeld surface, and distinct patterns are characteristic of specific interactions, such as hydrogen bonds or π-stacking.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding its crystal packing. The analysis would quantify the contributions of various interactions, including:

H⋯H contacts: Typically the most abundant type of contact on the surface. nih.gov

O⋯H/H⋯O contacts: Indicative of hydrogen bonding, appearing as sharp spikes on the fingerprint plot. nih.gov

C⋯H/H⋯C contacts: Representing weaker C-H···π or other van der Waals interactions. nih.gov

F⋯H/H⋯F contacts: Specific to the fluorophenyl group, highlighting the role of the fluorine atom in the crystal packing.

By deconstructing the surface into contributions from different atomic pairs, researchers can gain a detailed understanding of the forces governing the supramolecular architecture of the compound. nih.govnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The related compound, 2-hydroxynicotinic acid, is known to exist in four different polymorphic forms. chemicalbook.com The crystallization process, particularly the pH of the aqueous medium, has been shown to be a relevant factor in controlling the solid form of hydroxynicotinic acids. mdpi.comresearchgate.net

Crystal Engineering Strategies for Solid Forms

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions. nih.gov For this compound, several strategies can be employed to generate different solid forms, such as polymorphs or co-crystals.

Solvent Selection: Crystallization from solvents with different polarities can influence which polymorph is favored, as the solvent can interact differently with growing crystal faces. mdpi.com

pH Control: As demonstrated with related hydroxynicotinic acids, varying the pH of the crystallization medium alters the protonation state of the molecule, thereby changing the hydrogen bond donors and acceptors and leading to different crystal packing arrangements. mdpi.comresearchgate.net

Co-crystallization: This technique involves crystallizing the target molecule with a second, different molecule (a "coformer") to create a new, stable crystalline phase. nih.gov The selection of a coformer is crucial and is based on its ability to form complementary and robust intermolecular interactions, such as hydrogen bonds, with the target molecule. scispace.com Common coformers include other carboxylic acids or pyridine derivatives that can form predictable hydrogen-bonding synthons. nih.govscispace.com

Characterization of Intermolecular Hydrogen Bonding Networks (O-H···O, C-H···F, N-H···O, C-H···N, π-stacking)

The solid-state architecture of this compound is dominated by a network of intermolecular hydrogen bonds. Based on its functional groups and studies of analogous structures, the following interactions are expected to be significant:

O-H···O Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust O-H···O interactions, often resulting in dimeric structures. nih.govmdpi.com

N-H···O Hydrogen Bonds: In the pyridone tautomer, the N-H group acts as a hydrogen bond donor, readily interacting with the carbonyl oxygen of the carboxylic acid or the pyridone ring itself. nih.gov

O-H···N Hydrogen Bonds: In the hydroxypyridine tautomer, the pyridine nitrogen can act as a hydrogen bond acceptor for the hydroxyl group of a neighboring molecule. mdpi.com

π-π Stacking: The aromatic nature of both the pyridine and fluorophenyl rings allows for π-π stacking interactions, which play a significant role in the packing of the molecules. nih.gov

These interactions can combine to form specific patterns or "synthons." For instance, the interaction between carboxylic acid groups often forms an R²₂(8) ring motif. nih.gov

Table 1: Expected Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorSignificanceReference
O-H···OCarboxylic Acid (-COOH)Carboxylic Acid (C=O)Primary interaction, often forms dimers. nih.govmdpi.com
N-H···OPyridone (-NH)Carbonyl (C=O)Key interaction in the lactam tautomer form. nih.gov
O-H···NPyridine (-OH)Pyridine NitrogenKey interaction in the lactim tautomer form. mdpi.com
C-H···FAromatic C-HFluorineContributes to packing of fluorophenyl groups. nih.gov
π-π StackingPyridine/Phenyl RingPyridine/Phenyl RingStabilizes packing through aromatic ring overlap. nih.gov
Lattice Energy and Phase Stability Investigations

The relative stability of different polymorphs is determined by their lattice energy. The polymorph with the lowest lattice energy is generally the most stable under a given set of conditions. Lattice energy calculations, often performed in conjunction with experimental techniques like differential scanning calorimetry, can help to construct an energy-phase diagram and identify the thermodynamically favored form. researchgate.net These theoretical calculations are essential for understanding and predicting polymorphic transformations and for ensuring the stability of a desired solid form.

Tautomeric Forms and Their Equilibrium

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of 2-hydroxypyridine derivatives. These compounds can exist in equilibrium between two primary forms: the aromatic 2-hydroxypyridine (lactim) form and the non-aromatic 2-pyridone (lactam) form. wuxibiology.comwikipedia.org

Investigation of 2-Hydroxypyridine (Lactim) and 2-Pyridone (Lactam) Tautomerism in this compound

For this compound (HFPNA), extensive studies have shown that the lactim-lactam tautomerism of the pyridine ring is the dominant equilibrium. researchgate.net Experimental and quantum chemical calculations have confirmed that both the lactim and lactam forms can coexist in the ground state. researchgate.net The equilibrium between these two forms is sensitive to the surrounding environment, particularly the polarity of the solvent. wuxibiology.comsemanticscholar.org

Lactim Form (2-Hydroxypyridine): This tautomer contains an -OH group on the pyridine ring, preserving the aromaticity of the ring. Non-polar solvents tend to favor the 2-hydroxypyridine form. wikipedia.org

Lactam Form (2-Pyridone): This tautomer features a carbonyl group (C=O) and an N-H bond within the ring. Polar solvents, such as water and alcohols, preferentially stabilize the more polar 2-pyridone tautomer through hydrogen bonding. wuxibiology.comwikipedia.org

Theoretical studies using Density Functional Theory (DFT) on the parent compound, 2-hydroxypyridine, indicate a very small energy difference between the two tautomers in the gas phase, with the pyridone form being slightly more stable. wayne.edu Spectroscopic investigations using UV/Vis and NMR are powerful techniques to quantify the relative amounts of each tautomer in different solvents. semanticscholar.org For HFPNA specifically, it was demonstrated that the lactim-lactam tautomerization pathway is favored over a competing enol-keto proton transfer involving the carboxylic acid group. researchgate.net

Table 2: Tautomeric Equilibrium in 2-Hydroxypyridine Systems
Tautomer FormStructureKey FeaturesFavored inReference
Lactim (2-Hydroxypyridine)Aromatic pyridine ring with -OH groupAromatic, less polarNon-polar solvents wikipedia.org
Lactam (2-Pyridone)Non-aromatic ring with C=O and N-HNon-aromatic, more polarPolar solvents (e.g., water) wuxibiology.comwikipedia.org

Experimental Verification of Tautomeric Preference via Spectroscopy

The determination of the predominant tautomeric form in different states and the quantification of the equilibrium mixture are primarily achieved through various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and thus for distinguishing between the hydroxy and pyridone tautomers. The hydroxy form is characterized by an O-H stretching vibration, while the pyridone form exhibits a characteristic C=O (carbonyl) stretching band. Studies on related 2-hydroxypyridine derivatives have shown that in the solid state, the 2-pyridone form is overwhelmingly favored. nih.gov This preference is attributed to the formation of stable intermolecular hydrogen-bonded dimers. In the gas phase, however, the 2-hydroxypyridine form tends to be more stable. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide insights into the tautomeric equilibrium. The chemical shifts of the protons and carbon atoms in the pyridine ring are sensitive to the electronic distribution, which differs significantly between the hydroxy and pyridone forms. However, in many instances, the rapid interconversion between the tautomers at room temperature results in averaged signals, making the definitive assignment to one form challenging based on NMR data alone. wuxibiology.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy has proven to be a highly effective quantitative method for determining the ratio of tautomers in solution. wuxibiology.com The hydroxy and pyridone forms possess distinct chromophores and therefore exhibit different absorption maxima (λmax). By comparing the spectrum of the compound with those of its N-methyl (fixed pyridone) and O-methyl (fixed hydroxy) analogs, the equilibrium constant (KT = [pyridone]/[hydroxy]) can be accurately determined in various solvents.

Illustrative Spectroscopic Data for 2-Hydroxypyridine Tautomers:

Spectroscopic Method2-Hydroxypyridine (Hydroxy Form)2-Pyridone (Pyridone Form)Key Observations for Tautomeric Analysis
IR Spectroscopy Characteristic O-H stretching bandStrong C=O stretching band (~1650-1670 cm⁻¹)Presence or absence of these key bands indicates the dominant tautomer in a given state (solid, liquid, gas).
¹H NMR Spectroscopy Distinct aromatic proton chemical shiftsDifferent set of chemical shifts for ring protons, often with a downfield shift for the N-H proton.Rapid equilibrium can lead to averaged signals, complicating direct observation of individual tautomers.
UV-Vis Spectroscopy Absorption maximum at a lower wavelengthAbsorption maximum at a higher wavelengthAllows for quantitative determination of the tautomeric ratio in solution by deconvolution of the overlapping spectra.

This table is a generalized representation based on data for 2-hydroxypyridine and its derivatives.

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium for 2-hydroxypyridine derivatives is highly sensitive to the nature of the solvent. wuxibiology.com This is due to the differential solvation of the two tautomers, which have distinct polarities and hydrogen-bonding capabilities.

The 2-pyridone tautomer is significantly more polar than the 2-hydroxypyridine form. Consequently, polar solvents, particularly those capable of acting as hydrogen bond donors or acceptors, tend to stabilize the pyridone form, shifting the equilibrium in its favor. Conversely, non-polar, aprotic solvents favor the less polar 2-hydroxypyridine tautomer.

Non-polar Solvents: In solvents like cyclohexane (B81311) or carbon tetrachloride, the 2-hydroxypyridine form is generally predominant. nih.gov In these environments, the intramolecular hydrogen bonding within the hydroxy form can be a stabilizing factor.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can accept hydrogen bonds and have high dielectric constants, which strongly favor the more polar 2-pyridone tautomer.

Polar Protic Solvents: Water and alcohols are particularly effective at stabilizing the 2-pyridone form. nih.gov They can act as both hydrogen bond donors to the carbonyl oxygen and acceptors from the N-H group, leading to strong solvation. In aqueous solutions, the equilibrium constant overwhelmingly favors the pyridone tautomer. nih.gov

The introduction of the 4-fluorophenyl group at the 5-position of the nicotinic acid ring is expected to influence the electronic properties of the heterocyclic system, but the general principles of solvent effects on the tautomeric equilibrium are anticipated to hold true. The electron-withdrawing nature of the fluorine atom may have a subtle effect on the precise equilibrium constants in various solvents.

Influence of Solvent Polarity on the Tautomeric Equilibrium of 2-Hydroxypyridine (Model System):

SolventDielectric Constant (ε)Predominant TautomerGeneral Observation
Cyclohexane2.02-HydroxypyridineNon-polar solvent favors the less polar tautomer.
Chloroform4.82-PyridoneIncreased polarity shifts equilibrium towards the pyridone form.
Acetonitrile37.52-PyridoneHigh polarity strongly favors the more polar tautomer.
Water80.12-PyridoneStrong hydrogen bonding and high polarity lead to overwhelming preference for the pyridone form.

This table illustrates the general trend observed for the 2-hydroxypyridine/2-pyridone equilibrium and serves as a predictive model for this compound.

Computational Chemistry and Molecular Modeling of 5 4 Fluorophenyl 2 Hydroxynicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, geometry, and electronic structure.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for predicting geometries, vibrational frequencies, and electronic properties. nih.govelixirpublishers.com

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock method. rsisinternational.orgmdpi.com While computationally more demanding than DFT, MP2 calculations are often used to obtain more accurate energy values and to benchmark the results from DFT methods, ensuring the reliability of the computational predictions. rsisinternational.orgjocpr.com For molecules like nicotinic acid derivatives, both DFT and MP2 methods are employed to characterize their stable structures and vibrational spectra. rsisinternational.orgmdpi.com

The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). rsisinternational.orgjocpr.comresearchgate.net

B3LYP: This hybrid functional combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for a wide range of chemical systems. researchgate.net

6-311++G(d,p): This is a triple-zeta basis set that offers significant flexibility for describing the electronic distribution.

6-311G: Indicates that core electrons are described by a single contracted Gaussian function, while valence electrons are described by three functions (one contracted and two uncontracted), allowing for greater flexibility in describing chemical bonds.

++G: Diffuse functions are added for both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, and non-covalent interactions. researchgate.net

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling bonding and molecular shapes. nih.gov

This combination has proven effective for calculating the optimized geometries, vibrational frequencies, and electronic properties of nicotinic acid and its derivatives. rsisinternational.orgresearchgate.net

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule. Starting from an initial guess of the molecular structure, the calculation algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stable conformation (a minimum on the potential energy surface) is located. jocpr.com The stability of this optimized geometry is confirmed when all calculated vibrational frequencies are positive. rsisinternational.orgjocpr.com

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, key rotations would include the dihedral angles involving the carboxylic acid group and the bond connecting the fluorophenyl ring to the pyridine (B92270) core. dergipark.org.tr By calculating the energy for each conformation, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them. dergipark.org.tr

Below is an illustrative table of the types of optimized geometrical parameters that would be determined for the most stable conformer of this compound.

ParameterDescriptionTypical Calculated Value (Å or °)
C-FBond length of Carbon-Fluorine in the phenyl ring~1.34 Å
C-O (hydroxyl)Bond length of Carbon-Oxygen in the hydroxyl group~1.35 Å
C=O (carbonyl)Bond length of Carbon-Oxygen in the carbonyl group~1.21 Å
C-N (pyridine)Bond lengths within the pyridine ring~1.33 - 1.34 Å
C-C (inter-ring)Bond length connecting the pyridine and phenyl rings~1.48 Å
O-C=OBond angle of the carboxylic acid group~123°
C-C-FBond angle involving the fluorine substituent~118°
C-C-N (pyridine)Bond angles within the pyridine ring~119 - 124°

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide key descriptors that help in understanding these characteristics.

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. mdpi.com Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

The table below presents the kind of data obtained from an FMO analysis, which is crucial for predicting the molecule's electronic behavior and potential biological activity. mdpi.com

Quantum Chemical ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system. mdpi.com
Global Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. mdpi.com
Global Softness (S)1 / (2η)The reciprocal of hardness; indicates higher reactivity. mdpi.com
Electrophilicity Index (ω)μ2 / (2η)Measures the propensity of a species to accept electrons. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.commdpi.com An MEP map displays the electrostatic potential on the surface of the molecule's electron density.

The different colors on an MEP map indicate varying regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen, nitrogen, and fluorine. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around acidic hydrogen atoms (like the one in the -COOH group) and other electropositive centers. researchgate.netyoutube.com

Green: Regions of neutral or near-zero potential, typically found over nonpolar parts of the molecule, such as carbon-carbon bonds in aromatic rings.

For this compound, the MEP map would be expected to show strong negative potential (red) around the carbonyl oxygen, the hydroxyl oxygen, the pyridine nitrogen, and the fluorine atom. A significant region of positive potential (blue) would be anticipated around the acidic proton of the carboxylic acid group, identifying it as the primary site for deprotonation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugation, and intra- and intermolecular bonding interactions within a molecule. nih.govwisc.edu This analysis provides a chemical interpretation of the wavefunction, translating complex quantum mechanical data into intuitive chemical concepts like Lewis structures, bond orders, and atomic charges. wisc.edu

A detailed NBO analysis for the specific molecule this compound has not been found in the reviewed scientific literature. Such an analysis, if performed, would typically involve using quantum chemistry software to calculate the molecule's electronic structure, followed by the NBO program to analyze the resulting wavefunction. nih.gov Key insights would include the stabilization energies associated with electron delocalization from donor to acceptor orbitals, which are crucial for understanding the molecule's electronic stability and reactivity.

Atom-in-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. By analyzing the critical points of the electron density, AIM can characterize the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Specific AIM theory studies focused on this compound were not available in the searched literature. A hypothetical AIM analysis would involve calculating the molecule's electron density and its Laplacian. The analysis would locate bond critical points (BCPs) between atoms, and the properties at these points (such as electron density and its Laplacian) would be used to classify the strength and nature of the chemical bonds, including the intramolecular hydrogen bond between the hydroxyl and carboxyl groups.

Global Chemical Descriptors and Molecular Stability Predictions

PropertyValue
Exact Mass233.043371 g/mol
Monoisotopic Mass233.043371 g/mol
XLogP3-AA2.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Tautomer Count4
Covalently-Bonded Unit Count1

Spectroscopic Property Prediction and Validation

Spectroscopic techniques are essential for elucidating molecular structure. Computational methods allow for the simulation of various spectra, which can then be compared with experimental data for validation. iarjset.com

Computed NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. nih.gov Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these computed shifts with experimental data helps to confirm the proposed structure and understand the electronic environment of the nuclei. nih.gov

An experimental ¹H NMR spectrum for this compound has been reported. However, a corresponding computational study to allow for a direct comparison of theoretical versus experimental chemical shifts was not found in the searched literature.

Table 2: Experimental ¹H NMR Spectral Data for this compound

ProtonChemical Shift (ppm)
H-38.21
H-68.21
H-2', H-6'7.60
H-3', H-5'7.23

Solvent: DMSO-d₆

Simulated Vibrational Spectra (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Each technique provides a unique molecular fingerprint. mdpi.com Quantum chemical calculations can simulate these spectra, aiding in the assignment of vibrational bands observed in experimental spectra. nih.gov

For the related compound 2-hydroxynicotinic acid, FT-Raman spectra show characteristic peaks for C=O stretching, O-H deformation, and N-H deformation modes. researchgate.net However, specific simulated or experimental FT-IR and Raman spectral analyses for this compound were not found in the reviewed search results. A computational study would typically predict the frequencies and intensities of the vibrational modes, which could then be correlated with experimental spectra to provide a detailed understanding of the molecule's vibrational properties.

Electronic Spectrum Predictions and Excited State Tautomerism

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict electronic absorption spectra, including absorption wavelengths and oscillator strengths. nih.gov

Furthermore, molecules like 2-hydroxynicotinic acid can exist in different tautomeric forms (e.g., pyridinone vs. hydroxypyridine). The stability and interconversion of these tautomers can be influenced by electronic excitation. Computational studies can explore the potential energy surfaces of the ground and excited states to understand the likelihood of excited-state intramolecular proton transfer (ESIPT), a process that can lead to tautomerism.

Detailed studies on the electronic spectrum and excited-state tautomerism specifically for this compound were not identified in the available search results. Such research would provide insight into the photophysical properties of the molecule.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rjptonline.org This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound like this compound.

The initial step in a molecular docking study involves the meticulous preparation of both the ligand and the target protein structures. For the ligand, this compound, a 3D structure is generated. This process typically involves drawing the molecule using chemical sketcher software and converting it to a 3D format. The structure is then subjected to energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation. It is important to consider the tautomeric forms of the molecule, as 2-hydroxynicotinic acid can exist in equilibrium with its 2-pyridone form, which may influence binding interactions. hmdb.cacas.org

The preparation of the protein structure is equally critical and begins with obtaining a high-resolution 3D structure, usually from a public repository like the Protein Data Bank (PDB). nih.gov For instance, a structure of influenza endonuclease (PDB ID: 6NEM) has been solved in complex with a structurally analogous inhibitor, 4-[2-(4-fluorophenyl)-5-hydroxy-6-oxo-1,6-dihydropyridin-3-yl]benzoic acid. pdbj.org In preparing such a protein for docking, several steps are standard: removal of water molecules, co-crystallized ligands, and any non-essential ions; addition of polar hydrogen atoms; and assignment of partial charges (e.g., Gasteiger charges). nih.gov The specific PDB entry selected depends on the biological target being investigated.

Once the ligand and protein are prepared, a docking algorithm is used to explore the conformational space of the ligand within the protein's active site. These algorithms generate a multitude of possible binding poses. A variety of docking programs are available, each employing different search algorithms, such as the Lamarckian Genetic Algorithm used in AutoDock or the shape-based algorithms in other software. nih.gov

Following the generation of poses, a scoring function is applied to rank them and estimate the binding affinity. nih.gov Scoring functions are mathematical models used to approximate the free energy of binding. They can be classified into several types:

Force-Field-Based: These calculate the sum of non-covalent interactions, such as van der Waals and electrostatic forces.

Empirical: These use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) with coefficients fitted from experimental binding data.

Knowledge-Based: These derive statistical potentials from known protein-ligand complexes in the PDB.

A recent development includes amino acid-specific scoring functions (e.g., AA-Score) that decompose interactions into types specific to each amino acid, potentially improving accuracy. nih.gov The choice of algorithm and scoring function is crucial, as their performance can be target-dependent, and no single function is universally superior for all protein systems. nih.gov

Based on its structural features—a substituted nicotinic acid core—this compound can be computationally screened against various biological targets to hypothesize its mechanism of action.

Bacterial/Viral Enzymes : The structural similarity of this compound to known inhibitors of influenza virus endonuclease makes this enzyme a prime potential target. A co-crystal structure (PDB ID: 6NEM) reveals that a compound with the same 2-(4-fluorophenyl)-3-hydroxypyridin-2-one core binds effectively to the endonuclease active site. pdbj.org Furthermore, bacterial enzymes involved in nicotinic acid metabolism, such as 6-hydroxynicotinate 3-monooxygenase (NicC), could be explored as potential targets, given their function in processing related substrates. nih.gov

Human Dihydroorotate Dehydrogenase (hDHODH) : This enzyme is a key target in the treatment of autoimmune diseases and cancer. Inhibitors of hDHODH often feature heterocyclic scaffolds, making it a plausible, though speculative, target for docking studies with this compound.

G-Protein Coupled Receptors (GPCRs) : GPCRs are a major class of drug targets. Privileged scaffolds, such as the 4-arylpiperidine moiety, are known to bind to multiple GPCRs. nih.gov The 5-(4-fluorophenyl)pyridine structure of the title compound shares features with these privileged fragments, suggesting potential interactions with aminergic or other GPCRs.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : The CFTR protein is an ion channel, and its dysfunction leads to cystic fibrosis. Small molecule modulators, including those with heterocyclic rings, can restore its function. nih.gov Glycine hydrazides, for example, have been identified as pore-occluding CFTR inhibitors. caymanchem.com Therefore, CFTR represents a potential, albeit hypothetical, receptor target for this compound.

Table 1: Potential Biological Targets for this compound and Rationale for Investigation

Target Class Specific Target Example PDB ID Example Rationale for Investigation
Enzymatic Targets Influenza Endonuclease 6NEM A structurally analogous compound is a confirmed inhibitor, co-crystallized with the enzyme. pdbj.org
Sirtuin 1 (SIRT1) 4I5I Nicotinic acid derivatives are related to the SIRT1 cofactor NAD+; polyphenols are known modulators. nih.gov
6-Hydroxynicotinate 3-Monooxygenase 5EMB Enzyme specifically metabolizes hydroxynicotinic acid derivatives in bacteria. nih.gov
Receptor Interactions 5-HT2C Receptor (GPCR) 6BQG The 4-fluorophenyl pyridine core resembles privileged scaffolds known to bind GPCRs. nih.gov
CFTR Ion Channel 5U21 Small molecules with heterocyclic rings are known to modulate CFTR channel function. nih.govcaymanchem.com

The final step of a docking study is a detailed analysis of the top-ranked poses to understand the molecular basis of the interaction. This involves visualizing the binding mode, calculating interaction energies, and identifying the key amino acid residues that stabilize the ligand.

For this compound, the most concrete analysis can be inferred from the binding mode of its analogue in the influenza endonuclease active site (PDB ID: 6NEM). pdbj.org In this crystal structure, the inhibitor forms critical interactions that would likely be replicated by the title compound:

Metal Chelation : The 2-hydroxy and 3-carboxy groups (or their pyridone tautomer equivalents) are positioned to chelate the metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site, a common mechanism for endonuclease inhibitors.

Hydrogen Bonding : The hydroxyl and carboxyl groups of the ligand can form hydrogen bonds with the side chains of polar or charged residues in the binding pocket.

Hydrophobic and Aromatic Interactions : The 4-fluorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, anchoring the ligand in a specific orientation.

The analysis of interaction energies provides a quantitative estimate of binding strength. The total energy is decomposed into contributions from van der Waals forces, electrostatic interactions, and hydrogen bonds. Identifying the key residues that contribute most significantly to the binding energy helps in understanding the specificity of the interaction and can guide future efforts in lead optimization. mdpi.com

Table 2: Inferred Key Interactions for this compound Based on Analogous Inhibitor in Influenza Endonuclease (PDB: 6NEM)

Interaction Type Ligand Moiety Involved Potential Interacting Residues
Metal Chelation 2-hydroxy and nicotinic acid oxygen atoms Active site metal ions (Mn²⁺/Mg²⁺)
Hydrogen Bonding Hydroxyl group, Carboxyl group Histidine, Aspartate, Glutamate
Hydrophobic Interactions Fluorophenyl ring Leucine, Valine, Alanine
Aromatic (π-π) Stacking Fluorophenyl ring, Pyridine ring Phenylalanine, Tyrosine

Identification of Potential Biological Targets

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govsysrevpharm.org These models are instrumental in drug discovery and development for predicting the efficacy of new chemical entities, thereby streamlining the process of identifying promising lead compounds. nih.govmdpi.com The development of a QSAR or QSPR model involves a systematic process that includes selecting a dataset of compounds, calculating molecular descriptors, and establishing a mathematical relationship between these descriptors and the observed activity or property. mdpi.com

Currently, specific QSAR or QSPR studies focusing exclusively on this compound are not available in the public domain. Such studies would be invaluable for understanding how structural modifications to this molecule influence its biological activities and physicochemical characteristics.

For a hypothetical QSAR study on a series of analogs of this compound, a range of molecular descriptors would be calculated to quantify various aspects of the molecular structure. These descriptors can be categorized as follows:

1D Descriptors: These are the most basic descriptors and include counts of atoms and bonds, molecular weight, and logP (a measure of lipophilicity).

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and shape indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume and surface area) and electronic parameters (e.g., dipole moment and partial charges).

Once these descriptors are calculated for a series of compounds with known biological activities (e.g., IC₅₀ values), a mathematical model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. sysrevpharm.orgnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based on their calculated descriptors. mdpi.com

A hypothetical QSAR model for a series of nicotinic acid derivatives might take the form of a linear equation:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where c₀, c₁, c₂, etc., are coefficients determined by the regression analysis.

The predictive power and robustness of the resulting QSAR model are evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred) for an external test set. mdpi.com

Hypothetical Data for a QSAR Study

To illustrate the concept, the following interactive table presents hypothetical data for a set of 5-Aryl-2-hydroxynicotinic acid analogs, where the biological activity is being correlated with a few selected molecular descriptors.

Compound IDAryl SubstituentMolecular Weight ( g/mol )logPPolar Surface Area (Ų)Predicted Biological Activity (log(1/IC₅₀))
14-Fluorophenyl233.192.8569.115.2
2Phenyl215.202.7069.114.9
34-Chlorophenyl249.643.2069.115.4
44-Methoxyphenyl245.232.6578.345.1
54-Nitrophenyl260.192.50114.914.7

Similarly, a QSPR model could be developed to predict a specific physicochemical property, such as aqueous solubility or melting point, based on a set of calculated molecular descriptors. These models are valuable for assessing the "drug-likeness" of a compound in the early stages of drug development.

While no specific QSAR or QSPR studies on this compound have been published, the general principles of these computational methods provide a framework for future research to explore the structure-activity and structure-property landscapes of this class of compounds. Such studies would be crucial for the rational design of new analogs with optimized biological activities and physicochemical properties.

In Vitro Biological Activity and Mechanism of Action Research

Target-Specific Biochemical Assays

Research into the direct inhibitory effects of 5-(4-Fluorophenyl)-2-hydroxynicotinic acid on specific enzymes such as Sirtuin 1 (SIRT1) and Dihydroorotate Dehydrogenase (DHODH) is not extensively documented in publicly available literature. While DHODH is a recognized target in cancer therapy, with inhibitors like Caffeic Acid Phenethyl Ester (CAPE) showing activity (IC50 of 120.74 ± 6.78 µM) nih.gov, no such data currently exists for this compound itself.

There is currently no available scientific literature detailing the activity of this compound in receptor potentiation or antagonism assays for targets such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) or G-protein coupled receptors (GPCRs).

Cell-Based Functional Assays

The influence of this compound on the modulation of cellular signaling cascades, such as the Wnt pathway, has not been specifically reported in available research. The Wnt/β-catenin pathway is a known target for various therapeutic compounds, including flavonoids and pyridinyl imidazole (B134444) derivatives, which can alter the pathway's activity in cancer and other conditions plos.orgnih.gov. However, studies to determine if this compound possesses similar modulatory effects are yet to be published.

Research into the antimicrobial properties of this compound has been primarily focused on its potential as an antitubercular agent.

Antitubercular Activity: Studies on a series of nicotinic acid hydrazides, which are derivatives of nicotinic acid, provide critical insight. In one study, a compound featuring a phenyl group at the 6-position of the nicotinic acid core showed moderate activity against Mycobacterium tuberculosis (MIC = 25 µg/mL). nih.gov However, the introduction of a fluorine atom at the 4-position of this phenyl group, resulting in a structure closely related to this compound, led to a complete loss of antitubercular activity. nih.gov

Further derivatization of this inactive fluoro-compound into isatin (B1672199) hydrazides did yield molecules with significant antitubercular effects. Specifically, the introduction of a bromine atom on the isatin moiety resulted in a compound with a potent Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against M. tuberculosis. nih.gov This suggests that while the this compound scaffold itself is inactive, it can serve as a foundational structure for developing more potent antitubercular agents. nih.gov

Interactive Table: Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives nih.gov

Compound ID R Group (Position 4 of Phenyl Ring) Isatin Moiety Substitution MIC (µg/mL) vs. M. tuberculosis
4a H - 25
4c F - >100 (Inactive)
8a F Unsubstituted Isatin 25
8b F 5-chloro-isatin 12.50
8c F 5-bromo-isatin 6.25

Antibacterial and Nematicidal Activity: Currently, there is no published research available that evaluates the general antibacterial or nematicidal activities of this compound.

Direct studies on the anticancer activity of this compound against specific cancer cell lines are limited. However, cytotoxicity screenings of its more active derivatives provide indirect evidence of its likely cellular effect.

The most potent antitubercular isatin hydrazide derivatives (compounds 8b and 8c), which were developed from the inactive 5-(4-fluorophenyl) nicotinic acid scaffold, were evaluated for their toxicity against a panel of human cancer cell lines. This screening included the liver cancer cell line HepG2 and the breast cancer cell line MCF7 . The results indicated that these compounds were devoid of any apparent cytotoxicity against these cell lines, as well as against PC-3 (prostate), A549 (lung), and HT-29 (colon) cancer cells. nih.gov

This lack of cytotoxicity in its potent derivatives strongly suggests that the parent compound, this compound, is also likely to be inactive as an anticancer agent against these specific cell lines. No research data is available regarding its effects on PANC-1, SNB-75, or UO-31 cell lines.

Structure-Activity Relationship (SAR) Investigations

The biological profile of this compound is intrinsically linked to its molecular architecture. Structure-Activity Relationship (SAR) studies, while not extensively reported for this exact molecule, can be inferred from research on analogous nicotinic acid and 2-hydroxynicotinic acid derivatives. These investigations are crucial for optimizing potency and selectivity.

Correlation of Structural Modifications with Biological Potency and Selectivity

SAR studies on related nicotinic acid derivatives have demonstrated that modifications to the pyridine (B92270) ring and its substituents significantly impact biological activity. For instance, in a series of nicotinic acid derivatives synthesized as potential anti-inflammatory agents, the nature and position of substituents were critical for their activity. nih.govchemistryjournal.net While direct modifications of this compound are not widely documented, general principles from related scaffolds can be applied.

The introduction of an aryl group at the 5-position of a nicotinic acid core is a common strategy in drug design. The biological activity of 2-aryl nicotinic acid derivatives has been noted for its potential analgesic and anti-inflammatory effects. chemistryjournal.netresearchgate.net The potency of these compounds often correlates with the electronic nature of the substituents on the aryl ring.

Furthermore, studies on 2-hydroxynicotinoyl-serine-butyl esters, which are related to the antibiotic UK-3A, showed that the 2-hydroxynicotinic acid moiety is a key component for their antibiotic activity against various bacterial strains. nih.gov This underscores the importance of the 2-hydroxy-substituted pyridine core in mediating biological effects.

Table 1: Inferred Structure-Activity Relationships for this compound based on Analogous Compounds

Structural FeatureModificationInferred Impact on Biological Activity
2-Hydroxy Group Esterification or amidationCan modulate activity, as seen in related antibiotic esters. nih.gov
5-Aryl Substituent Variation of phenyl ring substituentsElectronic properties of substituents can significantly alter potency. researchgate.net
Carboxylic Acid EsterificationCan serve as a prodrug strategy or alter pharmacokinetic properties.
Pyridine Nitrogen N-oxide formationMay alter solubility and metabolic profile.

Influence of Electronic and Steric Properties on Biological Activity

The electronic and steric properties of the substituents on the this compound scaffold are determinant factors for its interaction with biological targets.

Electronic Effects: The 4-fluorophenyl group at the C5 position exerts a significant electronic influence. The fluorine atom is highly electronegative, leading to a strong electron-withdrawing effect through induction. This can influence the pKa of the carboxylic acid and the electron density of the pyridine ring, which in turn can affect binding affinity to target proteins. In studies of other fluorinated molecules, the introduction of fluorine has been shown to enhance biological potency and alter selectivity. nih.gov For example, the beta-fluorine effect has been observed to influence the stereochemistry of radical reactions, which could be relevant for metabolic pathways. nih.gov

Steric Effects: The spatial arrangement and bulk of the 4-fluorophenyl group also play a crucial role. The planarity and size of this group can dictate the orientation of the molecule within a binding pocket. The steric hindrance caused by the aryl group can either be beneficial, by promoting a specific binding conformation, or detrimental, by preventing access to the active site. In a study on fluorinated nucleosides, steric effects were found to direct the stereochemical outcome of reactions. nih.gov

Role of Tautomerism in Mediating Biological Interactions

A critical aspect of the chemistry of this compound is its potential for tautomerism. The 2-hydroxypyridine (B17775) moiety can exist in equilibrium with its 2-pyridone tautomer. This prototropic tautomerism involves the migration of a proton between the oxygen and the ring nitrogen atom. nih.gov

The existence of multiple tautomeric forms can significantly increase the chemical diversity of the molecule, allowing it to interact with biological targets in different ways. nih.gov The specific tautomer that is recognized and bound by a receptor or enzyme can be influenced by the microenvironment of the binding site. For instance, in RNA biochemistry, minor tautomeric forms of nucleic acid bases have been implicated in mediating specific biological functions. nih.gov Similarly, the tautomeric equilibrium of 7-hydroxyquinoline (B1418103) derivatives was found to be influenced by the solvent environment. beilstein-journals.org It is plausible that one tautomer of this compound is favored for binding, and this equilibrium could be a key determinant of its biological activity.

Figure 1: Tautomeric Equilibrium of the 2-Hydroxypyridine Moiety

(Left: 2-hydroxypyridine form, Right: 2-pyridone form)

Investigation of Electron-Transfer Processes

Electron-transfer (ET) processes are fundamental to many biological redox reactions and can be a key part of a drug's mechanism of action or metabolism. For compounds like this compound, understanding potential ET pathways is important.

Studies on related nicotinic acid derivatives and other heterocyclic compounds have shed light on their redox behavior. For example, the oxidation of thionicotinamide, a nicotinamide (B372718) analog, has been shown to proceed via an intramolecular electron transfer reaction when coordinated to a metal center. nih.gov This process is relevant to the activation of certain thioamide prodrugs. nih.gov The rate of this reaction was found to be pH-dependent, highlighting the role of protonation states in ET processes. nih.gov

Advanced Analytical Methodologies for Research on 5 4 Fluorophenyl 2 Hydroxynicotinic Acid

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. These methods are fundamental in the analysis of pharmaceutical compounds like 5-(4-Fluorophenyl)-2-hydroxynicotinic acid for determining purity and for quantitative measurements. The separation is achieved by passing a sample through a column packed with a stationary phase, using a liquid mobile phase. UPLC operates on the same principles as HPLC but utilizes smaller particle sizes in the column packing (typically <2 µm), which allows for higher operating pressures, leading to increased resolution, faster analysis times, and improved sensitivity.

A stability-indicating reversed-phase HPLC (RP-HPLC) method is often developed for the analysis of aromatic compounds. For this compound, a typical method would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate or acetate buffer) to control the pH and ensure the consistent ionization state of the acidic compound. researcher.lifepensoft.netresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be employed to achieve optimal separation from any impurities or degradation products. chromatographyonline.comiaea.org Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researcher.life Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comiaea.orgnih.gov

Table 1: Illustrative HPLC/UPLC Method Validation Parameters for this compound Analysis

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995 over a concentration range of 1-100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)≤ 2%Intra-day: 0.5%; Inter-day: 0.9%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

This table presents hypothetical data to illustrate a typical validated analytical method.

Purity analysis involves monitoring the chromatogram for the appearance of any peaks other than the main peak corresponding to this compound. The area of each impurity peak is calculated as a percentage of the total peak area to determine the purity level.

Stability Studies under Controlled Conditions (e.g., Forced Degradation)

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound. nih.govbiopharminternational.com These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways. nih.govresearchgate.net This information is vital for developing stability-indicating analytical methods, which are capable of separating the intact compound from its degradation products. biopharminternational.com

According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.gov The goal is typically to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to the formation of secondary products not relevant to real-world stability. nih.govresearchgate.netpharmtech.com

For this compound, a typical forced degradation study would involve the following conditions:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.

Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at room or elevated temperature. nih.gov

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. nih.gov

Thermal Degradation: Exposing the solid compound to dry heat (e.g., 105°C) for a specified duration.

Photolytic Degradation: Exposing the compound in solution and/or solid state to light, typically under conditions specified by ICH Q1B.

Samples from each stress condition are then analyzed by a validated stability-indicating HPLC or UPLC method to quantify the amount of remaining parent compound and profile the degradation products.

Table 2: Representative Data from a Forced Degradation Study of this compound

Stress ConditionConditionsAssay of Parent Compound (%)Total Degradation (%)Remarks
Acid Hydrolysis0.1 M HCl, 60°C, 24 h91.28.8One major and two minor degradation products observed.
Base Hydrolysis0.1 M NaOH, 60°C, 8 h85.514.5Significant degradation with multiple degradation products.
Oxidative6% H₂O₂, RT, 24 h94.85.2Minor degradation observed.
ThermalSolid, 105°C, 48 h99.10.9Compound is relatively stable to heat.
PhotolyticSolid, ICH specified light exposure98.61.4Slight degradation, indicating some light sensitivity.

This table contains illustrative data to represent potential outcomes of a forced degradation study.

The results from these stability studies are fundamental for identifying the critical factors that can affect the compound's quality and for guiding the development of stable formulations and appropriate storage conditions.

Future Perspectives and Research Directions

Rational Design of Next-Generation 5-(4-Fluorophenyl)-2-hydroxynicotinic Acid Analogs

The principles of rational drug design offer a systematic approach to optimizing the therapeutic potential of this compound. This strategy involves the targeted modification of the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. Future research will likely focus on several key areas of analog design.

One promising direction is the modification of the pyridine (B92270) ring. The nitrogen atom and the hydroxyl and carboxylic acid groups on the pyridine ring are key features that can be altered to fine-tune the compound's properties. For instance, the synthesis of various ester and amide derivatives of the carboxylic acid group could modulate the compound's solubility and ability to cross cell membranes.

Another area of focus will be the exploration of different substituents on the phenyl ring. The current 4-fluoro substitution is known to enhance metabolic stability and binding affinity in many drug candidates. nih.gov Future studies could investigate the impact of other halogen substitutions or the introduction of small alkyl or alkoxy groups to probe the structure-activity relationship (SAR) and optimize interactions with biological targets.

The development of hybrid molecules is also a compelling strategy. This involves combining the this compound scaffold with other known pharmacophores to create novel compounds with dual or synergistic activities. nih.gov This approach could lead to the development of multi-target drugs, which are of growing interest for the treatment of complex diseases.

To guide these design efforts, detailed structural studies, such as X-ray crystallography and NMR spectroscopy, will be crucial for understanding how these analogs interact with their biological targets. jddhs.com

Table 1: Potential Modifications for Analog Design

Molecular ScaffoldPotential ModificationRationale
Pyridine Ring Esterification of carboxylic acidImprove cell permeability
Amidation of carboxylic acidEnhance metabolic stability
Bioisosteric replacement of acidModulate acidity and binding
Phenyl Ring Varying halogen substitutionsFine-tune electronic properties
Introduction of alkyl/alkoxy groupsProbe steric and hydrophobic interactions
Hybridization Linkage to other pharmacophoresDevelop multi-target agents

Exploration of Novel Therapeutic Applications and Biological Pathways

The structural motifs present in this compound suggest a range of potential therapeutic applications that warrant investigation. Nicotinic acid and its derivatives have a long history of use in treating dyslipidemia, and they are known to interact with specific receptors. nih.gov Future research should explore whether this compound or its analogs can modulate these or other related pathways.

Given that pyridine-based structures are common in anticancer agents, exploring the antiproliferative activity of this compound is a logical step. nih.gov Studies could investigate its effects on various cancer cell lines and its potential to inhibit key signaling pathways involved in tumor growth and progression. The presence of the fluorophenyl group may also confer enhanced anticancer activity, a strategy that has been successfully employed for other classes of compounds. nih.gov

Furthermore, many nicotinic acid derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.net Investigating the potential of this compound to modulate inflammatory responses could open up new avenues for the treatment of chronic inflammatory diseases. This would involve studying its effects on key inflammatory mediators and signaling cascades.

The exploration of its effects on the central nervous system is another area of interest, as some nicotinic acid derivatives have shown neuroprotective effects. chemistryjournal.net The ability of the compound to cross the blood-brain barrier would be a critical factor in determining its potential for treating neurological disorders.

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic AreaPotential Biological Target/PathwayRationale
Cardiovascular Disease Nicotinic acid receptors, lipid metabolism pathwaysBased on the activity of nicotinic acid and its derivatives. nih.gov
Oncology Kinases, cell cycle regulatorsPyridine and fluorophenyl motifs are present in known anticancer drugs. nih.govnih.gov
Inflammatory Diseases Cyclooxygenases, cytokine signalingMany nicotinic acid derivatives exhibit anti-inflammatory effects. nih.govresearchgate.net
Neurological Disorders Neurotransmitter receptors, neuroinflammationSome related compounds have shown neuroprotective properties. chemistryjournal.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound. jddhs.commdpi.com These computational tools can significantly accelerate the drug development process by predicting the properties and activities of new molecules, thereby reducing the need for extensive and time-consuming laboratory experiments.

One of the key applications of AI and ML will be in the virtual screening of large compound libraries to identify new analogs of this compound with desired properties. frontiersin.orgscielo.org.mx By training algorithms on existing data, it is possible to predict the bioactivity of virtual compounds and prioritize the most promising candidates for synthesis and testing. github.iostanford.edu

AI can also play a crucial role in the de novo design of novel molecules. Generative models can be used to create entirely new chemical structures that are optimized for specific biological targets. mdpi.com This approach could lead to the discovery of next-generation analogs of this compound with significantly improved therapeutic profiles.

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. frontiersin.org This would allow for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, saving considerable time and resources in the drug development pipeline. The use of AI in kinase drug discovery, a potential area of application for this compound, is already a rapidly advancing field. acs.orgmdpi.com

The synergy between computational predictions and experimental validation will be key to the successful application of AI and ML in this field. jddhs.commdpi.com This iterative process of design, prediction, synthesis, and testing will undoubtedly accelerate the journey of this compound and its analogs from the laboratory to the clinic.

Q & A

Basic: What synthetic methodologies are recommended for 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. Key methods include:

  • Route 1: Reacting nicotinic acid derivatives with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis, base, and inert atmosphere) .
  • Route 2: Hydrolysis of ester precursors (e.g., 5-(4-fluorophenyl)-2-methoxynicotinic acid methyl ester) using alkaline conditions (NaOH/EtOH, reflux) to yield the hydroxynicotinic acid derivative .

Optimization Strategies:

  • Catalyst Screening: Use Pd(PPh₃)₄ for higher coupling efficiency.
  • Temperature Control: Maintain 80–100°C during coupling to balance reaction rate and side-product formation.
  • Purification: Column chromatography (silica gel, EtOAc/hexane gradient) ensures high purity (>95%) .

Table 1: Synthesis Routes and Yields

MethodYieldKey ConditionsReference
Suzuki-Miyaura Coupling72–85%Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
Ester Hydrolysis87%NaOH (2M), EtOH, reflux, 6h

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl; carboxylic acid proton at δ 12–13 ppm) .
    • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (-OH stretch) .
  • Crystallography: Single-crystal X-ray diffraction using SHELXL (for refinement) resolves bond lengths/angles and hydrogen-bonding networks .
  • Chromatography: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) validates purity (>95%) .

Advanced: How does the 4-fluorophenyl substituent modulate interactions with zinc finger proteins (ZFPs)?

Answer:
The fluorine atom enhances electronegativity, stabilizing ZFP binding via dipole interactions. Methodological Insights:

  • In Vitro Assays: Titrate the compound (0.1–100 µM) with recombinant ZFPs (e.g., HIV-1 nucleocapsid protein) and monitor structural changes via circular dichroism (CD) or fluorescence quenching .
  • Computational Modeling: Density Functional Theory (DFT) calculations reveal charge distribution at the fluorophenyl-nicotinic acid interface, correlating with binding affinity (ΔG ≈ -8.2 kcal/mol) .

Key Finding: Fluorine’s electron-withdrawing effect disrupts ZFP-zinc coordination, inhibiting viral replication (e.g., herpes simplex virus EC₅₀ = 2.3 µM) .

Advanced: What experimental frameworks assess environmental persistence and ecotoxicological risks?

Answer:

  • Biodegradation Studies:
    • Soil/Water Systems: Incubate the compound (1–10 ppm) with microbial consortia and quantify degradation via LC-MS/MS over 28 days. Half-life (t₁/₂) in soil: ~45 days .
    • Metabolite Profiling: Identify breakdown products (e.g., 4-fluorobenzoic acid) using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicology:
    • Algal Growth Inhibition: Expose Chlorella vulgaris to 0.1–10 mg/L; IC₅₀ = 4.7 mg/L .

Advanced: How do structural modifications at the hydroxyphenyl or nicotinic acid moieties alter pharmacological activity?

Answer:

  • Substituent Effects:
    • Fluorine Position: Para-substitution (vs. meta) increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration .
    • Hydroxyl Group: Methylation reduces zinc chelation capacity, decreasing antiviral potency by ~60% .

Table 2: Structure-Activity Relationships (SAR)

ModificationBiological Activity ChangeReference
Para- → Meta-fluorophenyl↓ ZFP binding affinity
Hydroxyl → Methoxy substitution↓ Antiviral EC₅₀ (2.3 → 15 µM)

Advanced: How can researchers resolve contradictions in reported antiviral mechanisms?

Answer: Discrepancies arise from model-specific effects. Resolution Strategies:

  • In Vitro vs. In Vivo Validation: Compare ZFP inhibition in cell-free assays (e.g., fluorescence polarization) versus murine models (e.g., HSV-1 infection). Note that serum protein binding reduces bioavailability in vivo .
  • Mechanistic Profiling: Use CRISPR-Cas9 knockout models to isolate targets (e.g., ZFP268 vs. ZNF217) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.